molecular formula C8H3BrF3NO B1372143 4-Bromo-2-(trifluoromethoxy)benzonitrile CAS No. 1187983-97-6

4-Bromo-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1372143
CAS No.: 1187983-97-6
M. Wt: 266.01 g/mol
InChI Key: BSDMYPNZFMPNSE-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)benzonitrile (CAS: 1187983-97-6) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the para-position (C4), a trifluoromethoxy (-OCF₃) group at the ortho-position (C2), and a nitrile (-CN) group at C1 (Figure 1). The trifluoromethoxy group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. This molecule is primarily utilized as a building block in pharmaceuticals, agrochemicals, and materials science due to its ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Preparation Methods

The synthesis of 4-Bromo-2-(trifluoromethoxy)benzonitrile typically involves multiple steps. One common method starts with 4-bromo-2-(trifluoromethoxy)benzoic acid as the starting material. This compound undergoes a series of reactions, including halogenation and nitrile formation, to yield the final product . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of specific catalysts .

Chemical Reactions Analysis

4-Bromo-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-2-(trifluoromethoxy)benzonitrile is utilized in the development of novel therapeutic agents. Its structural properties allow it to act as a building block for various pharmaceuticals, particularly those targeting specific biological pathways. The trifluoromethoxy group enhances its lipophilicity, which can improve bioavailability and efficacy in drug formulations.

Agrochemical Uses

In agrochemicals, this compound is employed as an intermediate for synthesizing pesticides and herbicides. Its unique chemical structure allows for modifications that can lead to the development of effective agrochemical agents that target specific pests or plant diseases.

Material Science

The compound is also significant in materials science, particularly in the production of advanced materials such as liquid crystals and polymers. Its stability and reactivity make it suitable for applications in electronic devices and display technologies.

Chemical Synthesis

This compound is a versatile reagent in organic synthesis, enabling various reactions such as nucleophilic substitutions, coupling reactions (e.g., Suzuki or Heck coupling), and oxidation-reduction processes. These reactions allow for the construction of complex organic molecules.

Application AreaDescription
PharmaceuticalsBuilding block for new drugs; enhances bioavailability due to lipophilicity
AgrochemicalsIntermediate for synthesizing pesticides and herbicides
Material ScienceUsed in producing liquid crystals and polymers for electronic applications
Chemical SynthesisVersatile reagent in organic synthesis; enables various coupling and substitution reactions

Case Study 1: Development of Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer activity. A study synthesized several analogs and evaluated their cytotoxicity against various cancer cell lines, demonstrating significant potential for further drug development.

Case Study 2: Synthesis of Novel Pesticides

A recent study focused on using this compound to create new pesticide formulations. By modifying the nitrile group, researchers developed compounds that showed increased effectiveness against specific agricultural pests while minimizing environmental impact.

Case Study 3: Liquid Crystal Applications

Investigations into the use of this compound in liquid crystal displays revealed its potential to enhance the performance of LCDs through improved thermal stability and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)benzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 4-Bromo-2-(trifluoromethoxy)benzonitrile with analogs differing in substituent type, position, or electronic effects.

Substituent Effects: Trifluoromethoxy vs. Methoxy

4-Bromo-2-methoxybenzonitrile (CAS: 330793-38-9) replaces the -OCF₃ group with a methoxy (-OCH₃) group. While both substituents are electron-withdrawing, -OCF₃ has a stronger inductive effect (-I) due to the electronegativity of fluorine atoms, making the parent compound more reactive in electrophilic substitutions. For example, in palladium-catalyzed couplings, the -OCF₃ group enhances the electrophilicity of the bromine atom, accelerating oxidative addition steps compared to -OCH₃ .

Property This compound 4-Bromo-2-methoxybenzonitrile
Substituent Electronic Effect Strong -I (-OCF₃) Moderate -I (-OCH₃)
Molecular Weight (g/mol) 266.0 212.0
Applications Agrochemical intermediates, fluorophosgene precursors Pharmaceutical intermediates

Substituent Diversity: Trifluoromethoxy vs. 1,2,4-Triazole

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS: N/A) replaces -OCF₃ with a 1,2,4-triazole group. The triazole moiety introduces hydrogen-bonding capability and basicity, broadening utility in medicinal chemistry. For instance, this analog demonstrated insecticidal activity in crop protection agents, whereas the trifluoromethoxy derivative is preferred for its metabolic stability and lipophilicity in pesticide formulations .

Positional Isomerism: Bromine and Nitrile Placement

3-Bromobenzonitrile (CAS: N/A) and 2-bromobenzonitrile (CAS: 873-32-5) highlight the impact of bromine and nitrile positioning. The meta- and ortho-bromo isomers exhibit distinct reactivity in SNAr reactions due to varying resonance stabilization. For example, the nitrile group at C1 in this compound deactivates the ring, directing incoming nucleophiles to C4, whereas ortho-bromobenzonitrile favors substitutions at C2 or C6 .

Biological Activity

4-Bromo-2-(trifluoromethoxy)benzonitrile (C8H3BrF3NO) is a compound characterized by its unique trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. This compound is primarily utilized as a pharmaceutical intermediate, serving as a building block in the synthesis of more complex molecules. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a benzene ring substituted with a bromine atom at the para position and a trifluoromethoxy group at the ortho position. The presence of these substituents enhances the compound's reactivity, making it valuable in organic synthesis and medicinal applications.

PropertyValue
Molecular FormulaC8H3BrF3NO
AppearanceOff-white crystalline solid
StabilityHigh under standard conditions
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

  • MIC Values Against Bacterial Strains:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli75
Streptococcus pyogenes50

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially disrupting essential cellular processes in bacteria. The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Study on Antibacterial Efficacy

In a recent investigation, researchers evaluated the antibacterial efficacy of several derivatives of benzonitrile, including this compound. The study employed agar diffusion methods to assess the zones of inhibition against various bacterial strains. The results indicated that the compound exhibited a notable zone of inhibition, comparable to established antibiotics.

  • Results Summary:
CompoundZone of Inhibition (mm)
This compound15
Control (Ampicillin)20

Study on Cytotoxicity

Another study focused on the cytotoxic effects of this compound using MTT assays on cancer cell lines. The results demonstrated moderate cytotoxicity, suggesting potential applications in cancer therapeutics.

  • Cytotoxicity Results:
Cell LineIC50 (µM)
HeLa (cervical cancer)30
MCF-7 (breast cancer)25

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-2-(trifluoromethoxy)benzonitrile, and how can its purity be validated?

  • Methodology : The compound is synthesized via visible-light-mediated photocatalytic reduction of 4-(trifluoromethoxy)benzonitrile using an organic photosensitizer. This process generates fluorophosgene and benzonitrile as intermediates . Post-synthesis, purity can be assessed using high-resolution NMR (e.g., 19F^{19}\text{F} and 13C^{13}\text{C} NMR) to confirm structural integrity and detect residual solvents or byproducts. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) with UV detection can quantify impurities .

Q. How can the crystal structure of this compound be resolved?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, resolve anisotropic displacement parameters, and validate hydrogen bonding or stacking interactions. WinGX or OLEX2 can assist in visualization and CIF file preparation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR in deuterated solvents (e.g., CDCl3_3) to identify substituent effects (e.g., deshielding of aromatic protons adjacent to electron-withdrawing groups) .
  • FT-IR : Detect nitrile (C≡N) stretching at ~2220 cm1^{-1} and trifluoromethoxy (OCF3_3) vibrations near 1280–1350 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ or [M-Br]+^+ fragments) .

Advanced Research Questions

Q. How does this compound participate in visible-light-mediated reactions, and what mechanistic insights exist?

  • Methodology : Under visible-light irradiation, the compound undergoes single-electron reduction via an organic photosensitizer (e.g., eosin Y), leading to cleavage of the C–OCF3_3 bond and liberation of fluorophosgene. This reactive intermediate can be trapped intramolecularly to form carbonates or ureas. Transient absorption spectroscopy and NMR kinetic studies reveal a charge-transfer complex-dimer as the active catalytic species, with water influencing off-cycle equilibria .

Q. What strategies mitigate competing side reactions during its use in photoredox catalysis?

  • Methodology :

  • Solvent Optimization : Use anhydrous solvents (e.g., THF, DMF) to suppress hydrolysis of fluorophosgene to CO2_2 and HF.
  • Catalyst Loading : Titrate photosensitizer concentration (e.g., 0.5–2 mol%) to balance reaction rate and side-product formation.
  • Quenching Experiments : Add radical scavengers (e.g., TEMPO) to confirm non-radical pathways and validate electrophilic intermediates .

Q. How can contradictions in reaction yields or selectivity be analyzed?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic factors affecting selectivity.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled reagents to trace oxygen sources in carbonate formation.
  • In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate lifetimes and optimize reaction timelines .

Properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDMYPNZFMPNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672913
Record name 4-Bromo-2-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187983-97-6
Record name 4-Bromo-2-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-(trifluoromethoxy)iodobenzene (25 g, 68 mmol) and zinc(II) cyanide (4.0 g, 34 mmol) in 150 mL of degassed dimethylformamide was added tetrakis(triphenylphosphine)palladium (3.1 g, 4 mole %). The solution was stirred at 80 ° C. for one hour, then cooled to room temperature. Additional portions of zinc(II) cyanide (800 mg) and tetrakis(triphenylphosphine)palladium (700 mg) were added, and the solution was heated at 80° C. for 3 hours. The mixture was diluted with EtOAc and extracted with saturated NaHCO3 solution and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. Purification by silica gel column chromatography (0-5% ether/hexane) gave the titled product.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
zinc(II) cyanide
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
zinc(II) cyanide
Quantity
800 mg
Type
catalyst
Reaction Step Three
Quantity
700 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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